N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide
Description
N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a hydroxyphenyl group, and a sulfanylacetamide moiety
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-14-11-20(28-13-19(27)24-16-7-9-17(26)10-8-16)25-21(23-14)18(12-22-25)15-5-3-2-4-6-15/h2-12,26H,13H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHOVJFBKGDGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the hydroxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the sulfanylacetamide moiety: This step often involves nucleophilic substitution reactions where the sulfanylacetamide group is introduced.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the hydroxyphenyl or pyrazolo[1,5-a]pyrimidine moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide, exhibit significant anticancer activity. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have highlighted the ability of related pyrazolo[1,5-a]pyrimidines to act as selective protein inhibitors, which is crucial in the development of targeted cancer therapies .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated efficacy against a range of Gram-positive and Gram-negative bacterial strains. In vitro studies have shown that certain derivatives possess potent antibacterial and antifungal activities, suggesting their potential as new antimicrobial agents .
Inhibition of Enzymatic Activity
this compound has been investigated for its inhibitory effects on key enzymes such as tyrosinase. This enzyme plays a critical role in melanin biosynthesis and is a target for the treatment of hyperpigmentation disorders. The compound's ability to inhibit tyrosinase suggests its potential application in dermatological treatments .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties
Biological Activity
N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has gained attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article discusses the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological properties. The synthesis typically involves the reaction of 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine derivatives with suitable acylating agents to introduce the sulfanylacetamide moiety. Various synthetic pathways have been explored to optimize yield and purity while ensuring biological efficacy.
Antimicrobial Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess potent antibacterial and antifungal activities against various strains of bacteria and fungi. The compound's effectiveness is often evaluated through in vitro assays against Gram-positive and Gram-negative bacteria:
| Compound | Activity (MIC in µg/mL) | Target Organism |
|---|---|---|
| 8b | 16 | Staphylococcus aureus |
| 10e | 32 | Escherichia coli |
| 10i | 8 | Candida albicans |
The above table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold .
Anticancer Potential
The anticancer activity of this compound has also been investigated. The compound has shown promise as an inhibitor of various cancer cell lines. For example, one study reported that derivatives of this compound effectively inhibited cell proliferation in MCF-7 breast cancer cells by inducing apoptosis and inhibiting cell migration:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 5i | 0.3 | MCF-7 |
| 10 | 0.7 | HeLa |
| 11 | 1.2 | A549 |
These findings suggest that the compound may act through multiple pathways to exert its anticancer effects .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and microbial growth. For instance, it has been shown to inhibit tyrosinase activity, which is crucial for melanin biosynthesis .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at various phases, thereby preventing tumor growth and promoting apoptosis in cancer cells.
- Antioxidant Properties : The presence of phenolic groups contributes to antioxidant activity, which may protect cells from oxidative stress associated with cancer development .
Case Studies
Recent case studies highlight the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several derivatives against clinical isolates of bacteria and fungi. Results indicated that certain compounds exhibited significant inhibitory effects compared to standard antibiotics .
- Anticancer Research : Another study explored the effects of this compound on various cancer cell lines, revealing its potential as a dual-action agent targeting both cancer proliferation and metastasis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide, and how can purity be optimized?
- Methodology : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors (e.g., aminopyrazoles and β-diketones) under acidic or basic conditions. For purity optimization, use normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) to separate intermediates, followed by reverse-phase HPLC for final purification. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-resolution mass spectrometry (HRMS) .
- Key Challenge : Sulfanylacetamide coupling may require controlled reaction conditions (e.g., inert atmosphere) to prevent oxidation of the thioether group .
Q. How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns on the pyrazolo[1,5-a]pyrimidine core. For example, -NMR peaks near δ 8.5–9.0 ppm typically correspond to aromatic protons in pyrimidine rings .
- X-ray Crystallography : Resolve ambiguities in the spatial arrangement of the sulfanylacetamide moiety and phenyl groups. Crystallographic data for analogous compounds (e.g., N-(2-bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide) confirm planar geometry of the pyrazolo-pyrimidine scaffold .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be reconciled in mechanistic studies?
- Methodology :
- Dose-Response Analysis : Perform IC assays across multiple concentrations to distinguish specific enzyme inhibition (e.g., phosphodiesterase or kinase targets) from nonspecific cytotoxicity. Use cell viability assays (e.g., MTT) in parallel .
- Target Profiling : Employ computational docking studies (e.g., AutoDock Vina) to predict binding affinities to enzymes like PDE5 or kinases, followed by validation via surface plasmon resonance (SPR) .
- Example : Pyrazolo[1,5-a]pyrimidine derivatives with trifluoromethyl groups show enhanced selectivity for kinases over PDEs due to steric and electronic effects .
Q. What experimental designs are suitable for establishing structure-activity relationships (SAR) in this compound class?
- Methodology :
- Analog Synthesis : Modify substituents on the phenyl (e.g., electron-withdrawing groups) and pyrimidine (e.g., methyl vs. ethyl) groups. Compare activities using standardized assays (e.g., enzyme inhibition, cellular uptake).
- Data Analysis : Apply multivariate regression models to correlate physicochemical properties (logP, polar surface area) with bioactivity. For example, the sulfanylacetamide group’s hydrophilicity may improve solubility but reduce membrane permeability .
Q. How can in vitro-to-in vivo translation challenges be addressed for pharmacokinetic studies?
- Methodology :
- Metabolic Stability : Use liver microsomes or hepatocyte assays to predict CYP450-mediated metabolism. Introduce deuterium or fluorine atoms at metabolically vulnerable sites to enhance stability .
- Formulation Strategies : Develop nanoemulsions or cyclodextrin complexes to improve aqueous solubility, which is critical for in vivo efficacy testing .
Q. What analytical methods are recommended for detecting degradation products under varying storage conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat, light, and humidity. Analyze degradation products via LC-MS/MS and compare with stability-indicating methods (e.g., AOAC SMPR guidelines for pyrazolo-pyrimidines) .
- Quantification : Use validated HPLC-UV methods with a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) .
Q. How can the compound’s solubility and crystallinity be optimized for formulation without altering bioactivity?
- Methodology :
- Polymorph Screening : Use solvent-drop grinding or slurry crystallization to identify stable polymorphs.
- Co-Crystallization : Co-crystallize with pharmaceutically acceptable co-formers (e.g., succinic acid) to enhance solubility while maintaining potency .
Data-Driven Research Priorities
Q. What computational tools are effective for predicting off-target interactions or toxicity?
- Methodology :
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify potential off-targets (e.g., hERG channel binding).
- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity risks .
Q. How can synergistic effects with existing therapeutics be systematically evaluated?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
